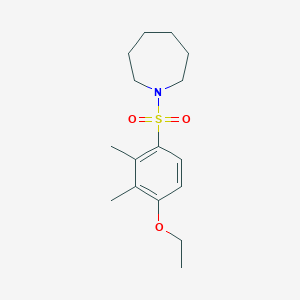![molecular formula C16H15ClN2O2S B245405 1-[(4-chloro-1-naphthyl)sulfonyl]-2-ethyl-4-methyl-1H-imidazole](/img/structure/B245405.png)
1-[(4-chloro-1-naphthyl)sulfonyl]-2-ethyl-4-methyl-1H-imidazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(4-chloro-1-naphthyl)sulfonyl]-2-ethyl-4-methyl-1H-imidazole (CN) is a chemical compound that has been extensively studied for its potential applications in scientific research. CN is a sulfonyl imidazole derivative that has been shown to have a range of biochemical and physiological effects, making it an attractive target for further investigation.
Wirkmechanismus
The mechanism of action of 1-[(4-chloro-1-naphthyl)sulfonyl]-2-ethyl-4-methyl-1H-imidazole is not fully understood, but it is believed to act as a competitive inhibitor of protein kinase C and 5-lipoxygenase. By inhibiting these enzymes, 1-[(4-chloro-1-naphthyl)sulfonyl]-2-ethyl-4-methyl-1H-imidazole may be able to modulate important cellular signaling pathways and reduce inflammation.
Biochemical and Physiological Effects:
1-[(4-chloro-1-naphthyl)sulfonyl]-2-ethyl-4-methyl-1H-imidazole has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit the activity of protein kinase C and 5-lipoxygenase, which may have important implications for the treatment of inflammation and other diseases. 1-[(4-chloro-1-naphthyl)sulfonyl]-2-ethyl-4-methyl-1H-imidazole has also been shown to have antioxidant properties, which may help to protect cells from oxidative damage.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of 1-[(4-chloro-1-naphthyl)sulfonyl]-2-ethyl-4-methyl-1H-imidazole is that it has been extensively studied in vitro and in vivo, and its mechanism of action is relatively well understood. This makes it an attractive target for further investigation. However, one of the limitations of 1-[(4-chloro-1-naphthyl)sulfonyl]-2-ethyl-4-methyl-1H-imidazole is that it may have off-target effects, which could complicate its use in certain experimental systems.
Zukünftige Richtungen
There are a number of potential future directions for research on 1-[(4-chloro-1-naphthyl)sulfonyl]-2-ethyl-4-methyl-1H-imidazole. One area of interest is the development of more potent and selective inhibitors of protein kinase C and 5-lipoxygenase, which could have important therapeutic implications. Another area of interest is the investigation of the potential role of 1-[(4-chloro-1-naphthyl)sulfonyl]-2-ethyl-4-methyl-1H-imidazole in the treatment of inflammatory diseases, such as arthritis and asthma. Finally, the development of new synthetic methods for 1-[(4-chloro-1-naphthyl)sulfonyl]-2-ethyl-4-methyl-1H-imidazole could help to improve its availability and reduce its cost, making it more accessible for scientific research.
Synthesemethoden
1-[(4-chloro-1-naphthyl)sulfonyl]-2-ethyl-4-methyl-1H-imidazole can be synthesized using a variety of methods, including the reaction of 4-chloro-1-naphthalenesulfonyl chloride with ethyl-4-methylimidazole-5-carboxylate in the presence of a base. Other methods involve the reaction of 4-chloro-1-naphthalenesulfonyl chloride with 2-ethyl-4-methylimidazole in the presence of a base, or the reaction of 4-chloro-1-naphthalenesulfonyl chloride with 2-ethyl-4-methylimidazole-5-carboxylate in the presence of a base.
Wissenschaftliche Forschungsanwendungen
1-[(4-chloro-1-naphthyl)sulfonyl]-2-ethyl-4-methyl-1H-imidazole has been shown to have a range of potential applications in scientific research. It has been studied as a potential inhibitor of protein kinase C, which plays a critical role in regulating cellular signaling pathways. 1-[(4-chloro-1-naphthyl)sulfonyl]-2-ethyl-4-methyl-1H-imidazole has also been investigated as a potential inhibitor of 5-lipoxygenase, an enzyme that is involved in the biosynthesis of leukotrienes, which are potent mediators of inflammation.
Eigenschaften
Molekularformel |
C16H15ClN2O2S |
|---|---|
Molekulargewicht |
334.8 g/mol |
IUPAC-Name |
1-(4-chloronaphthalen-1-yl)sulfonyl-2-ethyl-4-methylimidazole |
InChI |
InChI=1S/C16H15ClN2O2S/c1-3-16-18-11(2)10-19(16)22(20,21)15-9-8-14(17)12-6-4-5-7-13(12)15/h4-10H,3H2,1-2H3 |
InChI-Schlüssel |
HSASDEBALSPXJY-UHFFFAOYSA-N |
SMILES |
CCC1=NC(=CN1S(=O)(=O)C2=CC=C(C3=CC=CC=C32)Cl)C |
Kanonische SMILES |
CCC1=NC(=CN1S(=O)(=O)C2=CC=C(C3=CC=CC=C32)Cl)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![2-chloro-5-[(2-ethyl-4-methyl-1H-imidazol-1-yl)sulfonyl]phenyl propyl ether](/img/structure/B245404.png)
![1-[(2,5-dichlorophenyl)sulfonyl]-2-ethyl-4-methyl-1H-imidazole](/img/structure/B245406.png)



![Ethyl 1-[(4-bromo-3-methylphenyl)sulfonyl]-4-piperidinecarboxylate](/img/structure/B245425.png)
![2-chloro-5-[(4-methyl-1H-imidazol-1-yl)sulfonyl]phenyl propyl ether](/img/structure/B245435.png)
![1-[(5-chloro-2-ethoxy-4-methylphenyl)sulfonyl]-2-isopropyl-1H-imidazole](/img/structure/B245437.png)

![(4-{[(4-Cyclohexylphenyl)sulfonyl]amino}phenoxy)acetic acid](/img/structure/B245484.png)
